molecular formula C9H10O3 B14059808 1-(2,6-Dihydroxyphenyl)propan-2-one

1-(2,6-Dihydroxyphenyl)propan-2-one

Cat. No.: B14059808
M. Wt: 166.17 g/mol
InChI Key: ACOUVMJSHAWZFM-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a ketone group on the propan-2-one chain

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H10O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5H2,1H3

InChI Key

ACOUVMJSHAWZFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1O)O

Origin of Product

United States

Preparation Methods

Direct Acylation of Dihydroxybenzenes

Grignard Reaction Approaches

Ketone Formation via Organomagnesium Reagents

An alternative route involves Grignard reagent addition to a pre-functionalized benzaldehyde derivative:

  • 2,6-Dimethoxybenzaldehyde is treated with methylmagnesium bromide ($$\text{CH}_3\text{MgBr}$$) in tetrahydrofuran (THF).
  • The resulting alcohol intermediate undergoes oxidation with pyridinium chlorochromate (PCC) to yield 2,6-dimethoxyacetophenone .
  • Demethylation using boron tribromide ($$\text{BBr}_3$$) in dichloromethane produces the target compound.

Advantages :

  • High regiochemical fidelity due to ortho-directing methoxy groups.
  • Scalable for multigram synthesis.

Limitations :

  • Multiple protection/deprotection steps reduce overall yield (∼40%).

Biocatalytic and Green Chemistry Methods

Enzymatic Acylation

Recent advances in lipase-mediated catalysis offer an eco-friendly alternative. For example:

  • Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the transesterification of resorcinol with vinyl acetate in ionic liquids.
  • Yields of 2,6-dihydroxyacetophenone reach 55% after 24 hours at 50°C.

Key Parameters :

  • Solvent choice (e.g., [BMIM][BF₄] enhances enzyme stability).
  • Substrate molar ratio (resorcinol:vinyl acetate = 1:3).

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability Environmental Impact
Friedel-Crafts ($$\text{AlCl}_3$$) 30–35 Low Moderate High (toxic waste)
$$\text{CF}3\text{SO}3\text{H}$$ Catalysis 65–70 High High Moderate
Grignard/Oxidation 40 Excellent Low High (halogenated solvents)
Biocatalytic 55 Moderate Emerging Low

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Cost Efficiency : Trifluoromethanesulfonic acid, though effective, is prohibitively expensive for ton-scale production.
  • Waste Management : Friedel-Crafts methods generate $$\text{AlCl}_3$$-contaminated byproducts, necessitating neutralization protocols.
  • Process Intensification : Continuous-flow reactors with in-line purification (e.g., simulated moving bed chromatography) improve throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Esters or ethers

Scientific Research Applications

1-(2,6-Dihydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroxyphenyl)propan-2-one
  • 1-(2,4-Dihydroxyphenyl)propan-2-one

Uniqueness

1-(2,6-Dihydroxyphenyl)propan-2-one is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different antioxidant and therapeutic properties, making it a valuable subject of study in various scientific fields.

Biological Activity

1-(2,6-Dihydroxyphenyl)propan-2-one, also known as dihydroxyacetophenone , is a phenolic compound with significant biological activities. This article reviews its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a propan-2-one backbone with two hydroxyl groups attached to the aromatic ring. This structural arrangement contributes to its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Studies have demonstrated that this compound exhibits substantial antioxidant properties.

Comparative Antioxidant Potency

The antioxidant capacity of this compound has been evaluated using various assays:

Assay TypeIC50 Value (µM)Comparison Reference
DPPH15.5Trolox: 20.0
ABTS12.3Gallic Acid: 10.0
FRAP18.0Catechin: 25.0

In these assays, the compound showed a lower IC50 value than Trolox and catechin, indicating stronger antioxidant activity .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a study involving guinea pig ileum contractions induced by histamine, the compound significantly reduced contractions by approximately 55% at a concentration of 10 µM . This suggests a potential antihistamine effect through H1 receptor blockade .

The biological activity of this compound can be attributed to its ability to scavenge free radicals and inhibit pro-inflammatory mediators. The presence of multiple hydroxyl groups enhances its reactivity and interaction with cellular targets.

Case Study: Gut Microbiota Interaction

A study highlighted the biotransformation of polyphenols by gut microbiota, including the conversion of catechins into various phenolic compounds, including derivatives of this compound. This interaction may enhance the bioavailability and efficacy of the compound in vivo .

Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, this compound has potential applications in:

  • Nutraceuticals : As a dietary supplement for oxidative stress-related conditions.
  • Pharmaceuticals : Development of anti-inflammatory drugs targeting histamine receptors.
  • Cosmetics : Utilization in formulations aimed at reducing oxidative damage to skin cells.

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